4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H10F2N2O. It belongs to the class of pyrrolidinones, which are cyclic compounds that contain a pyrrolidine ring. The compound features an amino group and two fluorine atoms attached to a phenyl ring, which contributes to its unique properties and potential applications in medicinal chemistry and material science.
This compound can be synthesized through various chemical methods, primarily involving the cyclization of appropriate precursors and the introduction of functional groups such as fluorine and amino groups. It is classified under heterocyclic compounds, specifically pyrrolidinones, which are known for their diverse biological activities.
The synthesis of 4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one typically involves several key steps:
The synthesis may involve various reaction conditions, including temperature control, solvent choice (commonly organic solvents), and the use of catalysts to facilitate reactions. The purification of the final product is typically achieved through recrystallization or chromatography.
The molecular structure of 4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one consists of:
The presence of fluorine enhances lipophilicity and stability, making this compound particularly interesting for biological applications.
4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one can undergo various chemical reactions:
Common reagents for these reactions include alkyl halides for substitution and various catalysts to enhance reaction rates. The products formed can include a range of substituted pyrrolidinones and derivatives with altered biological activity.
The mechanism of action for 4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one involves its interaction with specific biological targets:
The exact pathways depend on the specific biological context in which the compound is used.
Relevant data regarding its reactivity and stability under various conditions is essential for practical applications in research and industry.
4-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one has several scientific uses:
The ongoing research into its applications highlights its significance in both academic and industrial settings.
The 4-amino pyrrolidin-2-one core, decorated with a 2,6-difluorophenyl moiety at the N1 position, represents a privileged scaffold in kinase inhibitor design. Systematic SAR studies reveal that the gem-difluoro substitution on the phenyl ring is critical for optimal target engagement. The fluorine atoms induce a combination of electronic and steric effects:
Table 1: SAR of 4-Amino Pyrrolidinone Modifications on Kinase Inhibitory Activity (IC₅₀)
R₁ (Aryl Substituent) | R₂ (C4 Amino Group) | TRKA IC₅₀ (nM) | BTK IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
---|---|---|---|---|
2,6-Difluorophenyl | NH₂ | 56 | 12 | 210 |
2-Fluorophenyl | NH₂ | 178 | 45 | 520 |
3,5-Difluorophenyl | NH₂ | 293 | 89 | 410 |
Phenyl (no F) | NH₂ | >1,000 | 320 | >1,000 |
2,6-Difluorophenyl | N(CH₃)₂ | 210 | 65 | 315 |
The C4 amino group serves as a hydrogen bond donor-acceptor pair. Primary amines (NH₂) exhibit superior potency over secondary or tertiary amines due to dual H-bonding capacity with kinase hinge residues (e.g., Glu590/Met592 in TRKA). Methylation at this position disrupts key interactions, reducing affinity [1] [6]. Pyrrolidinone ring saturation is essential; open-chain analogs or unsaturated lactams show >10× loss in potency, confirming conformational rigidity enhances binding entropy [10].
Molecular dynamics simulations and free energy perturbation calculations demonstrate that 4-amino-1-(2,6-difluorophenyl)pyrrolidin-2-one occupies atypical allosteric sites in tyrosine kinases:
Figure: Computed Binding Modes
TRKA Complex: PYRROLIDINONE C=O --- Hinge residue Glu590 (1.9 Å H-bond) 4-NH₂ --- Met592 backbone (2.2 Å H-bond) 2,6-F₂Ph --- Hydrophobic pocket (Phe589 π-stacking, ΔE = -4.3 kcal/mol) BTK Complex: 4-NH₂ --- Gatekeeper Thr474 (2.0 Å H-bond) 2,6-F₂Ph --- Allosteric pocket (Leu408, Ala428) Lactam carbonyl --- Covalent interaction with Cys481
Scaffold optimization via in silico mutagenesis identifies C5-methylation as a strategy to enhance BTK affinity (ΔΔG = -1.7 kcal/mol) by filling a sub-pocket lined by Val416. However, this modification risks Aurora kinase off-target effects due to steric overlap with Thr217 [6] [10].
The 4-amino pyrrolidin-2-one core exhibits inherent blood-brain barrier (BBB) permeability due to optimal physicochemical properties:
Table 2: BBB Permeability Predictions for Pyrrolidinone Fragments
Fragment | cLogP | TPSA (Ų) | P-gp Substrate Probability | Predicted BBB Penetration (CNS MPO Score) |
---|---|---|---|---|
4-Amino-pyrrolidin-2-one | -0.8 | 49 | 0.24 | 4.8 |
2,6-Difluorophenyl | 2.9 | 0 | 0.12 | 5.6 |
Linked scaffold | 2.1 | 49 | 0.18 | 5.2 |
To further optimize CNS exposure for neurotropic infections (e.g., cerebral malaria, Chagas disease):
Table 3: Fragment-Based Optimization Strategies for Enhanced BBB Penetration
Modification | Effect on Properties | Impact on Kinase Activity | BBB Permeability Change |
---|---|---|---|
C3-Fluorination | ↓ pKa (7.1), ↑ logD (2.5) | TRKA IC₅₀: 56 → 89 nM (acceptable) | Papp increase: 1.4× |
Lactam → Sulfoximine | ↓ TPSA (41 Ų), ↑ solubility (S w = 85 μg/mL) | BTK IC₅₀: 12 → 18 nM (minimal loss) | Pe increase: 2.1× |
C4-Amino → Cyano | ↓ HBD count (0), ↑ logP (2.7) | TRKA IC₅₀: 56 → 420 nM (unacceptable) | Pe increase: 3.0× |
These strategies balance target engagement with neuroavailability, positioning the scaffold for neglected tropical diseases with CNS involvement [7] [9].
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9
CAS No.: